5-ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound belongs to the pyrazolo[4,3-c]pyridin-3(5H)-one class, characterized by a fused pyrazole-pyridinone core. Key structural features include:
- 5-Ethyl substitution: Enhances lipophilicity and metabolic stability.
- 2-Phenyl group: Contributes to π-π stacking interactions in target binding.
- 7-Position modification: A piperazine-1-carbonyl group linked to a 3-fluorobenzyl moiety, which may influence receptor selectivity and pharmacokinetics via fluorination and spatial arrangement.
The molecular formula is C₂₇H₂₅FN₅O₂ (exact mass: ~465.5 g/mol), with the 3-fluorobenzyl group distinguishing it from analogues with alternative substituents.
Properties
IUPAC Name |
5-ethyl-7-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O2/c1-2-29-17-22(24-23(18-29)26(34)32(28-24)21-9-4-3-5-10-21)25(33)31-13-11-30(12-14-31)16-19-7-6-8-20(27)15-19/h3-10,15,17-18H,2,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXSDJVWAVJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, pharmacological properties, and the underlying mechanisms of its biological activity.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H26FN5O2 |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 1040649-38-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including carbonylation and piperazine modifications. The detailed synthetic pathways are crucial for understanding its pharmacological profiles and optimizing yield and purity. Various synthetic routes have been documented, showcasing the versatility of the pyrazolo[4,3-c]pyridine scaffold in medicinal chemistry .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it inhibits various cancer cell lines, including melanoma, renal, breast, and leukemia cells, with growth inhibition (GI50) values as low as 0.1 μM . The mechanism of action appears to involve modulation of critical pathways such as apoptosis and cell cycle regulation.
The compound has been shown to affect several key molecular targets:
- PARP Inhibition : It modulates the activity of poly (ADP-ribose) polymerase (PARP), a critical enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .
- Apoptotic Pathways : Studies have indicated that treatment with this compound results in increased levels of pro-apoptotic factors such as P53 and Bax while decreasing anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells .
Neuropharmacological Effects
Beyond its anticancer properties, preliminary studies suggest potential neuropharmacological effects. The compound’s structure allows it to interact with neurotransmitter systems, possibly providing therapeutic benefits in conditions such as anxiety and depression .
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study on Lung Cancer : In a xenograft model, the compound significantly inhibited A549 lung cancer growth without observable toxicity, indicating its potential for clinical application in lung cancer therapy .
- Combination Therapy : When used in combination with other chemotherapeutic agents, this compound has shown enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 5-ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves multiple steps, including the formation of the pyrazolo[4,3-c]pyridine core and the introduction of piperazine and fluorobenzyl groups. The compound's structure can be confirmed through various spectroscopic methods such as NMR, IR, and mass spectrometry, which provide insights into its molecular configuration and purity .
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit promising anticancer properties. The compound has been tested for its ability to inhibit specific cancer cell lines, showing significant cytotoxic effects. In vitro assays have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary evaluations have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth .
Neuropharmacological Effects
Given the presence of a piperazine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible use in treating conditions such as anxiety or depression. Research into the binding affinity of this compound to various receptors could elucidate its role in modulating neurochemical pathways .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
- A study published in 2024 examined a series of pyrazole derivatives for their antimicrobial efficacy, highlighting that modifications to the piperazine group can enhance activity against specific pathogens .
- Another investigation focused on the anticancer properties of similar pyrazolo compounds, demonstrating that structural variations significantly impact their potency against different cancer cell lines .
Conclusion and Future Directions
The compound this compound represents a promising candidate for further research in medicinal chemistry. Its diverse biological activities suggest potential applications in oncology and infectious diseases. Future research should focus on optimizing its pharmacological properties through structural modifications and exploring its mechanisms of action in greater detail.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Position and Electronic Effects
- Fluorobenzyl Position : The target compound’s 3-fluorobenzyl group (meta-fluorine) provides distinct electronic and steric effects compared to the 2-fluorophenyl analogue (ortho-fluorine) in . Meta-substitution may improve receptor binding due to reduced steric clash and optimal dipole interactions .
- Trifluoromethyl vs.
Core Heterocycle Modifications
- Pyrazolo[4,3-c]pyridinone vs. Pyrazolo[1,5-a]pyrimidinone: The target’s pyridinone core allows for hydrogen bonding via the carbonyl oxygen, whereas pyrimidinones (e.g., MK72) offer additional nitrogen atoms for binding but increased rigidity .
- Pyridazine vs. Pyridinone: Pyridazine-based compounds () lack the carbonyl group, reducing polarity and possibly membrane permeability .
Linker and Pharmacokinetic Implications
- Piperazine-Carbonyl Linker: The target’s carbonyl-piperazine group () provides conformational flexibility, aiding in target engagement, compared to direct alkylation (e.g., ’s butanone linker) .
- Sulfonyl vs. Carbonyl : ’s sulfonyl-containing analogue has higher polarity, which may improve solubility but limit blood-brain barrier penetration .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
